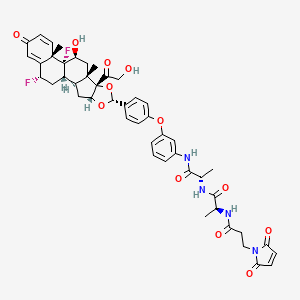

Glucocorticoid receptor agonist-2 Ala-Ala-Mal

CAS No.:

Cat. No.: VC16634682

Molecular Formula: C47H50F2N4O12

Molecular Weight: 900.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C47H50F2N4O12 |

|---|---|

| Molecular Weight | 900.9 g/mol |

| IUPAC Name | (2S)-N-[(2S)-1-[3-[4-[(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenoxy]anilino]-1-oxopropan-2-yl]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propanamide |

| Standard InChI | InChI=1S/C47H50F2N4O12/c1-24(50-38(58)15-17-53-39(59)12-13-40(53)60)41(61)51-25(2)42(62)52-27-6-5-7-30(18-27)63-29-10-8-26(9-11-29)43-64-37-21-31-32-20-34(48)33-19-28(55)14-16-44(33,3)46(32,49)35(56)22-45(31,4)47(37,65-43)36(57)23-54/h5-14,16,18-19,24-25,31-32,34-35,37,43,54,56H,15,17,20-23H2,1-4H3,(H,50,58)(H,51,61)(H,52,62)/t24-,25-,31-,32-,34-,35-,37+,43+,44-,45-,46-,47+/m0/s1 |

| Standard InChI Key | KRZIDULFZLGQNC-IVNSWYEUSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC(=CC=C1)OC2=CC=C(C=C2)[C@@H]3O[C@@H]4C[C@H]5[C@@H]6C[C@@H](C7=CC(=O)C=C[C@@]7([C@]6([C@H](C[C@@]5([C@@]4(O3)C(=O)CO)C)O)F)C)F)NC(=O)CCN8C(=O)C=CC8=O |

| Canonical SMILES | CC(C(=O)NC(C)C(=O)NC1=CC(=CC=C1)OC2=CC=C(C=C2)C3OC4CC5C6CC(C7=CC(=O)C=CC7(C6(C(CC5(C4(O3)C(=O)CO)C)O)F)C)F)NC(=O)CCN8C(=O)C=CC8=O |

Introduction

Chemical and Structural Properties

Molecular Architecture

Glucocorticoid receptor agonist-2 Ala-Ala-Mal features a complex polycyclic core derived from a modified glucocorticoid scaffold, flanked by functional groups that enhance solubility and linker compatibility. The IUPAC name, , underscores its stereochemical complexity . The Ala-Ala-Mal linker ensures stable conjugation to monoclonal antibodies while permitting enzymatic cleavage in target tissues .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 900.92 g/mol | |

| Solubility (DMSO) | 50 mg/mL (55.50 mM) | |

| Storage Conditions | -20°C (protected from light) |

Mechanism of Action: Targeting the Glucocorticoid Receptor

Glucocorticoid Receptor Signaling

The glucocorticoid receptor (NR3C1) is a ligand-activated transcription factor that regulates inflammatory responses, cellular proliferation, and apoptosis . Upon binding, GR undergoes conformational changes, translocates to the nucleus, and either transactivates anti-inflammatory genes or transrepresses pro-inflammatory transcription factors like NF-κB . Traditional glucocorticoids exert both effects, but prolonged transactivation is linked to adverse effects (e.g., osteoporosis, hyperglycemia) .

Selective Agonism and ADC Integration

Glucocorticoid receptor agonist-2 Ala-Ala-Mal is engineered to prioritize transrepression over transactivation, minimizing off-target genomic effects . As part of an ADC, the compound remains inert until the Ala-Ala linker is cleaved by lysosomal proteases (e.g., cathepsin B) in target cells, releasing the active GR agonist locally . This spatial specificity reduces systemic exposure and enhances therapeutic index.

Applications in Antibody-Drug Conjugates (ADCs)

Anti-Inflammatory ADC Design

ADCs like ABBV-3373 leverage monoclonal antibodies to deliver glucocorticoid receptor agonist-2 Ala-Ala-Mal to cells overexpressing specific antigens (e.g., TNF-α-producing immune cells) . The maleimide group in the linker facilitates covalent binding to antibody cysteine residues, ensuring stable circulation until target engagement .

Table 2: In Vivo Formulation Protocol

| Solvent Composition | Concentration | Purpose |

|---|---|---|

| 10% DMSO | 1.25 mg/mL | Initial solubilization |

| 40% PEG300 | - | Enhance bioavailability |

| 5% Tween-80 | - | Prevent aggregation |

| 45% Saline | - | Isotonicity |

Preclinical Research and Pharmacological Data

In Vitro Efficacy

In A549 lung epithelial cells, glucocorticoid receptor agonist-2 Ala-Ala-Mal demonstrated potent inhibition of prostaglandin E and CCL5/RANTES release at nanomolar concentrations, comparable to prednisolone . Its GR binding affinity ( = 1.2 nM) surpasses classical glucocorticoids, enabling lower therapeutic doses .

In Vivo Performance

In murine models of dextran-induced lung inflammation, ADC formulations reduced eosinophil influx by 78% at 1 mg/kg doses, with no observed weight loss or adrenal suppression . The Ala-Ala linker’s cleavage specificity ensured drug release only in inflamed tissues, as evidenced by fluorescent tracer studies .

Synthesis and Stability Considerations

Synthetic Route

The compound is synthesized via a multi-step protocol involving:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume